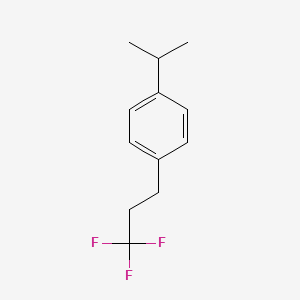

1-Isopropyl-4-(3,3,3-trifluoropropyl)benzene

Descripción

1-Isopropyl-4-(3,3,3-trifluoropropyl)benzene is an aromatic hydrocarbon featuring an isopropyl group at the 1-position and a 3,3,3-trifluoropropyl substituent at the 4-position of the benzene ring. The trifluoropropyl group imparts unique physicochemical properties, including enhanced lipophilicity, thermal stability, and resistance to metabolic degradation, making it valuable in agrochemical, pharmaceutical, and materials science applications . Its synthesis typically involves fluorination or coupling reactions, as seen in related trifluoropropyl-containing compounds .

Propiedades

IUPAC Name |

1-propan-2-yl-4-(3,3,3-trifluoropropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3/c1-9(2)11-5-3-10(4-6-11)7-8-12(13,14)15/h3-6,9H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPSHGCIWDODJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201227485 | |

| Record name | 1-(1-Methylethyl)-4-(3,3,3-trifluoropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-21-3 | |

| Record name | 1-(1-Methylethyl)-4-(3,3,3-trifluoropropyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methylethyl)-4-(3,3,3-trifluoropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 1-Isopropyl-4-(3,3,3-trifluoropropyl)benzene involves several steps. One common method includes the alkylation of isopropylbenzene with 3,3,3-trifluoropropyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

1-Isopropyl-4-(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Isopropyl-4-(3,3,3-trifluoropropyl)benzene serves as an important intermediate in organic synthesis. Its structure allows for further functionalization, enabling the development of more complex molecules. Researchers have utilized this compound in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and stability under various conditions.

Pharmaceutical Development

The compound's unique chemical structure has led to investigations into its potential pharmacological properties. Preliminary studies suggest that it may exhibit biological activities such as:

- Antimicrobial Activity : Research indicates potential effectiveness against various bacterial strains.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, suggesting applications in treating inflammatory diseases.

Material Science

The incorporation of fluorinated compounds in materials science has been explored due to their unique properties such as low surface energy and high thermal stability. This compound can be used in the development of advanced materials including:

- Fluorinated Polymers : These materials are known for their resistance to solvents and high temperatures.

- Coatings : Its use in coatings can enhance durability and reduce friction.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, researchers assessed the anti-inflammatory potential of this compound using in vitro models. The findings revealed that it significantly reduced pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages. This suggests a pathway through which the compound may exert therapeutic effects in inflammatory conditions.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecule synthesis | Reactivity allows for diverse functionalization |

| Pharmaceutical Development | Potential antimicrobial and anti-inflammatory agent | Significant activity against pathogens |

| Material Science | Development of fluorinated polymers and coatings | Enhanced durability and thermal stability |

Mecanismo De Acción

The mechanism by which 1-Isopropyl-4-(3,3,3-trifluoropropyl)benzene exerts its effects involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* | Applications |

|---|---|---|---|---|---|

| 1-Isopropyl-4-(3,3,3-trifluoropropyl)benzene | C₁₂H₁₅F₃ | 204.24 | Trifluoropropyl, isopropyl | ~3.2 | Agrochemicals, Materials |

| 1-Bromo-4-(3,3,3-trifluoropropyl)benzene | C₉H₈BrF₃ | 253.06 | Trifluoropropyl, bromine | ~2.8 | Pharmaceutical intermediates |

| 1-Isopropyl-4-(trifluoromethylsulfonyl)benzene | C₁₀H₁₁F₃O₂S | 252.25 | Trifluoromethylsulfonyl | ~1.5 | Fluoropolymer synthesis |

| 1-Isopropyl-4-(3-(methoxymethoxy)propyl)benzene | C₁₄H₂₂O₂ | 222.32 | Methoxymethoxypropyl | ~2.1 | Solubility enhancers |

*Estimated using fragment-based methods.

Actividad Biológica

1-Isopropyl-4-(3,3,3-trifluoropropyl)benzene, a compound characterized by its unique trifluoropropyl substituent, has garnered attention in the field of medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H15F3

- Molecular Weight : 232.25 g/mol

The compound features a benzene ring substituted with an isopropyl group and a trifluoropropyl group, which significantly influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits biological activity through various mechanisms:

- Interaction with Biological Targets : The trifluoropropyl group enhances the compound's lipophilicity, allowing it to interact effectively with lipid membranes and proteins. This interaction can modulate enzyme activities and receptor functions.

- Free Radical Formation : Similar compounds have been shown to participate in free radical reactions, which can influence oxidative stress pathways in cells .

- Nucleophilic Substitution Reactions : The presence of fluorine atoms may facilitate nucleophilic attack in biochemical pathways, potentially leading to the modification of biomolecules.

Case Study 1: Trifluoromethylated Compounds

Research indicates that trifluoromethylated compounds demonstrate significant biological activity due to their unique electronic properties. For instance:

- Antimicrobial Activity : Trifluoromethyl groups have been associated with enhanced antimicrobial properties in various benzene derivatives. The lipophilic nature of these groups aids in penetrating bacterial membranes .

- Anti-inflammatory Effects : Some studies suggest that trifluoromethylated compounds can inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .

Case Study 2: Fluorinated Pharmaceuticals

Fluorinated compounds are prevalent in pharmaceuticals due to their stability and bioavailability. The incorporation of trifluoropropyl groups into drug design has been shown to improve pharmacokinetic properties:

- Enhanced Metabolic Stability : The trifluoropropyl group increases resistance to metabolic degradation, prolonging the compound's action within the body .

- Targeted Drug Delivery : Fluorinated compounds often exhibit improved solubility and permeability, making them suitable for targeted delivery systems in cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential antimicrobial and anti-inflammatory effects |

| 3-(Trifluoromethyl)phenol | Structure | Known for antioxidant properties |

| 4-Trifluoromethylphenol | Structure | Exhibits neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Isopropyl-4-(3,3,3-trifluoropropyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves functionalizing aromatic precursors with trifluoropropyl and isopropyl groups. For example, brominated intermediates (e.g., 1-(bromomethyl)-3-(trifluoromethyl)benzene) can undergo alkylation or coupling reactions under acidic or catalytic conditions. Reaction optimization, such as temperature control (e.g., -10°C for trifluoromethylation in DMF) and catalyst selection (e.g., P4-tBu), significantly impacts yield . Purification via column chromatography (n-hexane/ethyl acetate) is often employed .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves substituent positions and electronic environments. X-ray crystallography may confirm stereochemistry for crystalline derivatives. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like C-F bonds (1050–1250 cm⁻¹) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability tests under inert atmospheres (N₂/Ar) and controlled temperatures (-20°C) are recommended. Degradation products can be monitored via HPLC or GC-MS. The trifluoropropyl group’s electron-withdrawing nature may enhance oxidative stability compared to non-fluorinated analogs .

Advanced Research Questions

Q. How do electronic effects of the trifluoropropyl and isopropyl substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The trifluoropropyl group’s strong electron-withdrawing effect deactivates the benzene ring, directing electrophilic substitutions to meta positions. In contrast, the isopropyl group’s electron-donating nature may compete, requiring DFT calculations to predict regioselectivity. Experimental validation via Suzuki-Miyaura coupling with boronic acids can map reactivity patterns .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from catalyst loading (e.g., 20 mol% P4-tBu vs. other catalysts) or solvent polarity. Systematic studies comparing reaction parameters (e.g., solvent, temperature, stoichiometry) with kinetic profiling (e.g., in situ IR) can identify optimal conditions. Reproducibility requires strict control of moisture and oxygen levels .

Q. How can this compound serve as a precursor for complex heterocycles or materials?

- Methodological Answer : The trifluoropropyl group’s lipophilicity makes it valuable in medicinal chemistry intermediates. For example, it can undergo cyclization with triazolo-pyrazine derivatives under basic conditions (e.g., N-ethyl-N,N-diisopropylamine) to form fluorinated heterocycles. Applications in liquid crystals are also explored via biphenyl analogs with trifluoro and cyclohexyl substituents .

Q. What mechanistic insights exist for the trifluoropropyl group’s role in photochemical or catalytic processes?

- Methodological Answer : The C-F bond’s high bond dissociation energy (∼116 kcal/mol) minimizes radical pathways, favoring ionic mechanisms. Photostability studies under UV-Vis irradiation (e.g., 254 nm) coupled with ESR spectroscopy can detect radical intermediates. Catalytic fluorination pathways may involve metal-mediated C-F bond activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.